N-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide
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Overview
Description
N~8~-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINECARBOXAMIDE is a complex organic compound with the molecular formula C20H23N. This compound is part of the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINECARBOXAMIDE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Benzyl and Tetramethyl Groups: The benzyl and tetramethyl groups are introduced through alkylation reactions. Benzyl chloride and tetramethylammonium chloride are commonly used reagents.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N~8~-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N~8~-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N8-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with DNA: Intercalate between DNA bases, affecting replication and transcription processes.
Modulate Signaling Pathways: Influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-QUINOLINE: Shares a similar quinoline core but lacks the carboxamide group.
2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-QUINOLINE: Similar structure but without the benzyl group.
Uniqueness
N~8~-BENZYL-2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-14-10-17-15(2)12-21(3,4)23-19(17)18(11-14)20(24)22-13-16-8-6-5-7-9-16/h5-12,23H,13H2,1-4H3,(H,22,24) |
InChI Key |
VBMRCZOFHHLUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)NCC3=CC=CC=C3)NC(C=C2C)(C)C |
Origin of Product |
United States |
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